Methyl 2-acetylamino-4-aminobenzoate
Description
Methyl 2-acetylamino-4-aminobenzoate is a benzoate ester derivative featuring an acetylated amine (-NHCOCH₃) at the 2-position and a free amine (-NH₂) at the 4-position of the benzene ring. For example, Methyl 4-acetamido-2-hydroxybenzoate has a molecular weight of 209.20 g/mol and is synthesized from precursors like 4-aminosalicylic acid and acetyl chloride . The presence of substituents like acetamido or amino groups significantly influences hydrogen-bonding capacity and biological activity, making such compounds relevant in drug design and catalysis .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-acetamido-4-aminobenzoate |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)12-9-5-7(11)3-4-8(9)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13) |
InChI Key |
YAEXATRESCQXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 2-acetylamino-4-aminobenzoate with structurally related compounds, emphasizing substituent positions, functional groups, and applications:

*Estimated based on analogous structures.
Key Observations
Substituent Position Effects: Methyl 4-acetamido-2-hydroxybenzoate (4-acetamido, 2-hydroxy) exhibits reduced basicity compared to this compound (2-acetylamino, 4-amino) due to the phenol (-OH) group, which enhances acidity (pKa ~10) . In contrast, the free amine (-NH₂) at the 4-position in the target compound increases nucleophilicity, favoring reactions like acylation or Schiff base formation.
Functional Group Reactivity: Ester vs. Amide: this compound’s ester group is more hydrolytically labile than the amide linkage in 2-aminobenzamide derivatives, impacting stability under physiological conditions . Acetamido vs. Amino: The acetylated amine in Methyl 4-acetamido-2-hydroxybenzoate reduces metabolic deactivation compared to free amines, a feature leveraged in prodrug design .
Enzyme Interactions: 2-Aminobenzamide derivatives inhibit enzymes like poly(ADP-ribose) polymerase (PARP) due to amide-π interactions . The target compound’s ester group may limit such interactions but could enhance membrane permeability.
Synthetic Routes: Methyl 4-acetamido-2-hydroxybenzoate is synthesized via acetylation of 4-aminosalicylic acid followed by esterification, a pathway adaptable to the target compound with modifications in substitution order .
Research Findings and Limitations
- Gaps in Data: Direct experimental data on this compound are absent in the provided evidence. Conclusions are extrapolated from analogs like Methyl 4-acetamido-2-hydroxybenzoate and 2-aminobenzamides.
- Contradictions: and focus on a hydroxy-substituted analog, highlighting the need for caution when generalizing properties to amino-substituted derivatives.
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